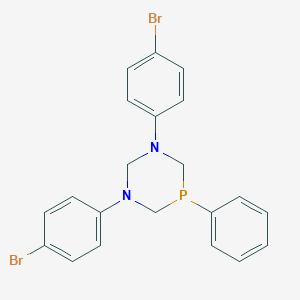
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane is a complex organic compound that belongs to the class of diazaphosphorines. These compounds are characterized by the presence of nitrogen and phosphorus atoms within a heterocyclic ring structure. The specific compound features additional bromophenyl and phenyl groups, which may influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the following steps:
Formation of the Diazaphosphorine Ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride (PCl₃) under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via substitution reactions using corresponding bromophenyl and phenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can result in various substituted derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-chlorophenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-
Comparison
Compared to similar compounds, 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromophenyl groups may enhance its ability to participate in specific chemical reactions and potentially increase its biological activity.
特性
CAS番号 |
74607-68-4 |
|---|---|
分子式 |
C21H19Br2N2P |
分子量 |
490.2 g/mol |
IUPAC名 |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChIキー |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
正規SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Key on ui other cas no. |
74607-68-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















